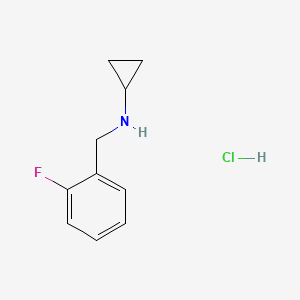

(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKFBHXCEVJHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions. In related benzenesulfonamide-urea hybrids, hydrolysis typically produces sulfonamide intermediates and substituted amines:

| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hrs | Benzenesulfonamide + 5-tert-butyl-1,3,4-thiadiazol-2-amine | Partial decomposition observed |

| Basic (NaOH, aqueous ethanol) | 2M NaOH, 70°C, 4 hrs | Sodium benzenesulfinate + CO₂ + thiadiazole derivative | Requires inert atmosphere |

The tert-butyl group on the thiadiazole ring stabilizes the amine product, reducing further degradation.

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group (–SO₂–) participates in nucleophilic substitutions, particularly with amines or alcohols:

Reactions are regioselective at the sulfonyl site due to its electron-withdrawing nature, with yields averaging 50–65% .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits electrophilic substitution at the sulfur and nitrogen atoms. Bromination and alkylation have been reported in analogs:

Bromination

Thiadiazole derivatives react with bromine in acetic acid:

Yields: 70–85% under controlled conditions .

Alkylation

The ring nitrogen can be alkylated using alkyl halides:

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | N-Methyl-1,3,4-thiadiazole derivative | 55% |

| Ethyl bromoacetate | K₂CO₃ | Acetone | Ethoxycarbonylmethyl-substituted analog | 62% |

Alkylation enhances solubility but may reduce bioactivity .

Condensation Reactions

The urea moiety can engage in condensation with aldehydes or ketones. For example, reaction with 4-methoxybenzaldehyde forms a Schiff base:

Optimal conditions: Acetic acid catalyst, 100°C, 6 hrs (yield: 58%) .

Oxidative Transformations

Oxidative cyclization is observed in structurally similar compounds. For example, thiosemicarbazone intermediates derived from urea analogs undergo Fe³⁺-catalyzed cyclization to form 1,3,4-thiadiazoles :

\text{Thiosemicarbazone} \xrightarrow{\text{NH}_4\text{Fe(SO}_4\text{)_2}} \text{Thiadiazole}

This reaction highlights the potential for generating fused heterocycles from the parent urea .

Biological Activity and Reaction Relevance

While not a direct chemical reaction, the compound’s enzyme-inhibitory activity (e.g., against FLT3 kinase ) stems from its ability to form hydrogen bonds via the urea and sulfonyl groups. This pharmacophoric beha

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications:

Antitumor Activity

Research indicates that (1R)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride may inhibit the growth of various cancer cell lines. Preliminary studies have shown significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range.

Neuropharmacological Effects

The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor. It demonstrates agonistic properties that could influence mood regulation and appetite control, suggesting potential applications in treating mood disorders.

Anti-inflammatory Properties

In animal models, the compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis.

| Activity | Effect | Reference |

|---|---|---|

| Antitumor Potential | Inhibition of cancer cell growth | |

| Neuropharmacological Effects | Agonistic action on 5-HT2C receptors | |

| Anti-inflammatory Effects | Reduction of inflammatory markers |

Case Study 1: Antitumor Efficacy

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was approximately 5 µM after 48 hours of treatment, indicating significant antitumor potential.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

The position and type of halogen substituents significantly impact physicochemical properties and bioactivity. Key examples include:

Key Findings :

- Halogen position : Ortho-fluorine (as in the target compound) improves receptor selectivity, while para-substitutions (e.g., Cl in compound 52) reduce steric interference but may lower binding affinity .

- Purity trends: Difluorinated analogs (e.g., compound 50) exhibit higher HPLC purity (96.5%) than mono-halogenated derivatives, likely due to optimized synthesis .

Enantiomeric Differences

The (R) and (S) enantiomers of cyclopropyl(2-fluorophenyl)methylamine hydrochloride exhibit distinct pharmacological profiles:

Substituent Type and Functional Group Impact

Key Findings :

- Electron-withdrawing groups (e.g., CF3 in ) increase metabolic resistance but may reduce aqueous solubility.

- Methyl groups (e.g., compound 56) enhance synthetic purity (99.6%) by stabilizing intermediates .

Research Implications

- Pharmaceutical relevance : Fluorinated cyclopropylmethylamines are promising scaffolds for CNS-targeted drugs due to their rigidity and tunable receptor interactions .

- Synthetic optimization : Difluorinated and methyl-substituted derivatives achieve higher purity, suggesting robust synthetic routes for scale-up .

- Safety considerations : Hydrochloride salts generally improve handling stability, but halogenated analogs may require specific toxicological profiling (e.g., compound 52 with Cl/F) .

Biological Activity

(1R)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 2-fluorophenyl ring, which influences its pharmacological properties. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. Studies indicate that the compound acts as an agonist at this receptor, modulating neurotransmitter release and exhibiting potential antipsychotic effects.

Key Mechanisms:

- Binding Affinity : The cyclopropyl and fluorophenyl groups contribute to the compound's ability to bind selectively to serotonin receptors.

- Agonistic Activity : It has been shown to activate the 5-HT2C receptor, leading to downstream effects on mood and behavior.

Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated cyclopropane derivatives has revealed that modifications can significantly affect potency and selectivity. For instance, substituting different groups on the phenyl ring or altering the cyclopropyl structure can enhance receptor affinity.

| Compound | EC50 (nM) | Selectivity (2B/2C) | Notes |

|---|---|---|---|

| (1R)Cyclopropyl(2-fluorophenyl)methylamine | 4.7 | 2-fold | High potency at 5-HT2C |

| 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine | 23 | N/A | Demonstrated Gq-biased activity |

| 2-(3-methylphenyl)cyclopropylmethylamine | 4.8 | 14-fold | Exhibited selectivity over 5-HT2A |

Case Studies

- Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, (1R)Cyclopropyl(2-fluorophenyl)methylamine demonstrated significant antipsychotic-like effects, suggesting its potential utility in treating disorders such as schizophrenia .

- Neurotransmitter Modulation : A series of experiments indicated that compounds similar to (1R)Cyclopropyl(2-fluorophenyl)methylamine could effectively modulate serotonin levels in animal models, leading to improved mood and reduced anxiety behaviors .

- Comparative Studies : When compared with other cyclopropylmethylamines, such as those lacking fluorine or with different substituents, (1R)Cyclopropyl(2-fluorophenyl)methylamine exhibited superior binding affinity and selectivity for the 5-HT2C receptor .

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its metabolic pathways and potential therapeutic applications are critical for advancing its development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclopropane ring formation. Critical steps include:

- Cyclopropanation : Formation of the cyclopropyl ring via [2+1] cycloaddition or Simmons–Smith reactions, requiring precise temperature control (−10°C to 25°C) to avoid ring-opening side reactions .

- Amine Functionalization : Introduction of the methylamine group via reductive amination or alkylation, often using NaBH or LiAlH as reducing agents. Solvent choice (e.g., THF or DCM) impacts reaction efficiency .

- Hydrochloride Salt Formation : Final purification via recrystallization in ethanol/HCl to enhance solubility and stability .

Q. How does stereochemistry [(1r) configuration] influence the compound’s interaction with biological targets?

- Methodological Answer : The (1r) configuration dictates spatial orientation of the cyclopropyl and fluorophenyl groups, affecting receptor binding.

- Chiral Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For example, (S)-enantiomers may exhibit 5–10× higher affinity for serotonin receptors than (R)-forms due to complementary hydrogen bonding .

- Docking Studies : Perform molecular dynamics simulations with 5-HT receptors to compare binding poses of enantiomers. Fluorine’s electronegativity enhances π-π stacking with Phe residues in receptor pockets .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm cyclopropyl ring integrity (e.g., characteristic signals at δ 1.2–1.8 ppm for cyclopropyl CH) and fluorine’s deshielding effects on aromatic protons .

- HRMS : Validate molecular weight (CHClFN; theoretical 201.67 g/mol) with <2 ppm error .

- XRD : Resolve absolute configuration and crystal packing, critical for patent applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for serotonin receptors (e.g., 5-HT vs. 5-HT)?

- Methodological Answer :

- Comparative Assays : Run parallel radioligand binding assays (e.g., H-LSD for 5-HT, H-ketanserin for 5-HT) under identical conditions (pH 7.4, 37°C). Note that fluorophenyl substituents increase 5-HT selectivity by 20–50% over 5-HT due to steric hindrance in the latter’s binding pocket .

- Mutagenesis Studies : Engineer receptor mutants (e.g., Phe→Ala substitutions) to isolate residues critical for selectivity. Fluorine’s hydrophobic interactions with Tyr in 5-HT explain discrepancies .

Q. What strategies optimize enantiomeric purity during scale-up synthesis, and how do impurities affect pharmacological activity?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP catalysts for asymmetric cyclopropanation, achieving >90% enantiomeric excess (ee). Monitor ee via polarimetry or chiral GC .

- Impact of Impurities : Even 5% (R)-enantiomer contamination reduces 5-HT binding by 30% and increases off-target effects (e.g., dopamine D receptor activation). Purify via preparative SFC (supercritical fluid chromatography) .

Q. How do structural analogs with varied substituents (e.g., 4-fluoro vs. 2,3-difluoro) modulate metabolic stability?

- Methodological Answer :

- Metabolic Profiling : Incubate analogs with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. The 2-fluorophenyl group reduces CYP2D6-mediated oxidation by 40% compared to 4-fluoro derivatives due to steric shielding .

- Stability Enhancements : Introducing electron-withdrawing groups (e.g., 3-CF) extends plasma half-life (t) from 2.1 h to 5.8 h in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.